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HAFNIUM DICHLORIDE OXIDE - 14456-34-9

HAFNIUM DICHLORIDE OXIDE

Catalog Number: EVT-1454245
CAS Number: 14456-34-9
Molecular Formula: HfOCl2·8H2O
Molecular Weight: 411.525
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Product Introduction

Description

Hafnium dichloride oxide, often encountered as the octahydrate (HfOCl2·8H2O), is a hafnium-containing compound frequently employed as a precursor in materials science research. It serves as a source of hafnium ions in the synthesis of various hafnium-based materials, including hafnium oxide (HfO2), hafnium carbide (HfC), and hafnium-containing nanocomposites. [, , ]

Hafnium Oxide (HfO2)

  • Compound Description: Hafnium oxide is a high-k dielectric material with several polymorphs, including monoclinic, tetragonal, and cubic structures. It can exhibit ferroelectric properties, particularly when doped with elements like zirconium or silicon [, , , , , , , , ]. Oxygen vacancies play a crucial role in stabilizing these ferroelectric phases and influencing the material's electrical properties [, , , , ].

Hafnium Carbide (HfC)

  • Compound Description: Hafnium carbide is a ceramic material known for its high melting point, hardness, and good electrical conductivity. It is often used in high-temperature applications [].

Zirconium Dichloride Oxide (ZrOCl2·8H2O)

  • Compound Description: Zirconium dichloride oxide is a zirconium-containing compound used as a precursor for synthesizing zirconia (ZrO2) nanoparticles [].

Cerium Chloride (CeCl3)

  • Compound Description: Cerium chloride is a cerium salt used as a dopant in hafnium oxide layers to achieve violet-blue luminescence. The luminescence properties vary with doping concentration and substrate temperature during the deposition process [].
  • Compound Description: Hafnium zirconium oxide, commonly known as HZO, is a solid solution of hafnium oxide and zirconium oxide. It exhibits robust ferroelectric properties, making it a promising material for non-volatile memory applications [, , , , , , , , ]. The ferroelectric behavior is highly dependent on factors like composition, annealing conditions, and the presence of interfacial layers.

Lanthanum-doped Hafnium Oxide

  • Compound Description: Lanthanum-doped hafnium oxide is a modified form of HfO2 where lanthanum atoms are incorporated into the crystal structure. This doping enhances the ferroelectric properties and potentially improves the performance in memory applications [].

Silicon-doped Hafnium Oxide (HSO)

  • Compound Description: Silicon-doped hafnium oxide, or HSO, is another modified form of HfO2, where silicon is incorporated into the structure [, ]. The doping aims to stabilize the ferroelectric orthorhombic phase in HfO2, which is crucial for its use in memory devices. The microstructure and properties of HSO are significantly influenced by the fabrication process and annealing conditions.
Overview

Hafnium dichloride oxide, commonly referred to as hafnium(IV) oxide, is a significant compound in materials science and chemistry. It is primarily recognized for its applications in electronics, optics, and nanotechnology. This compound is synthesized from hafnium dichloride oxide octahydrate, which serves as a precursor in various chemical reactions leading to hafnium(IV) oxide formation.

Source

Hafnium dichloride oxide is derived from hafnium dichloride oxide octahydrate, a compound that can be sourced from chemical suppliers such as Thermo Fisher Scientific. The octahydrate form is typically used in laboratory settings for the synthesis of hafnium(IV) oxide due to its high purity and availability .

Classification

Hafnium dichloride oxide belongs to the class of inorganic compounds known as metal oxides. It is categorized under the group of transition metal oxides, where hafnium acts as the transition metal. Hafnium(IV) oxide exhibits unique properties making it suitable for various high-tech applications.

Synthesis Analysis

Methods

Hafnium dichloride oxide can be synthesized through several methods:

  1. Hydrothermal Synthesis: This method involves dissolving hafnium tetrachloride in water and reacting it with sodium hydroxide under controlled temperature and pressure conditions. The hydrothermal process allows for the formation of hafnium oxide nanoparticles with specific morphologies depending on reaction parameters such as temperature and pH .
  2. Precipitation Method: In this approach, a solution of hafnium tetrachloride is mixed with an alkaline solution (like sodium hydroxide) to precipitate hafnium hydroxide, which is then calcined to obtain hafnium(IV) oxide .
  3. Microwave Hydrothermal Method: Utilizing microwave energy enhances the reaction kinetics, allowing for rapid synthesis of hafnium oxide nanoparticles with controlled size and shape .

Technical Details

The synthesis typically involves adjusting parameters such as temperature (ranging from 140°C to 180°C), concentration of reactants, and reaction time to optimize the yield and purity of hafnium(IV) oxide. Characterization techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) are employed to analyze the resulting nanoparticles' structure and morphology .

Molecular Structure Analysis

Structure

Hafnium dichloride oxide has a complex crystalline structure that can exist in different phases, primarily monoclinic and tetragonal forms. The monoclinic phase is often preferred for electronic applications due to its stability and favorable dielectric properties.

Data

  • Molecular Formula: HfO₂
  • Molar Mass: 210.49 g/mol
  • Crystal System: Monoclinic or Tetragonal
  • Density: Approximately 9.68 g/cm³ (monoclinic phase)
Chemical Reactions Analysis

Reactions

Hafnium dichloride oxide participates in various chemical reactions:

  1. Formation of Hafnium Oxide: When heated, hafnium dichloride oxide decomposes to form hafnium(IV) oxide:
    HfCl4+NaOHHf OH 4+NaCl\text{HfCl}_4+\text{NaOH}\rightarrow \text{Hf OH }_4+\text{NaCl}
    This reaction leads to the precipitation of hafnium hydroxide, which upon calcination yields hafnium(IV) oxide.
  2. Hydrolysis Reactions: In aqueous environments, hafnium ions can undergo hydrolysis, forming various hydro-complexes that can influence the synthesis of nanoparticles .

Technical Details

The stability of different phases of hafnium dioxide depends on factors such as temperature and pH during synthesis. The transformation between tetragonal and monoclinic phases is influenced by thermal treatment conditions.

Mechanism of Action

Process

The mechanism underlying the formation of hafnium dioxide nanoparticles involves nucleation and growth processes influenced by thermodynamic stability and kinetic factors. The initial formation of nucleation sites occurs at lower temperatures, while higher temperatures favor the growth of these sites into larger particles.

Data

  • Nucleation Temperature: Typically below 100°C for initial particle formation.
  • Growth Temperature: Higher temperatures (up to 180°C) are required for significant growth of particles.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder or crystalline solid.
  • Melting Point: Approximately 2800°C.
  • Solubility: Insoluble in water but soluble in concentrated acids.

Chemical Properties

  • Reactivity: Hafnium dioxide exhibits high thermal stability and resistance to chemical attack.
  • Dielectric Constant: High dielectric constant makes it suitable for use in electronic devices.
Applications

Hafnium dichloride oxide has a wide range of scientific uses:

  1. Electronics: Used as a high-k dielectric material in semiconductor devices due to its excellent insulating properties.
  2. Optics: Employed in optical coatings and sensors because of its high refractive index.
  3. Nanotechnology: Utilized in the fabrication of nanostructured materials for various applications including catalysis and drug delivery systems.
  4. Thermal Barrier Coatings: Applied in aerospace engineering for thermal protection systems due to its high melting point and thermal stability.
Introduction to Hafnium Dichloride Oxide

Chemical Identity and Structural Characteristics of HfOCl₂

Hafnium dichloride oxide octahydrate (CAS 14456-34-9) possesses the molecular formula Cl₂H₁₆HfO₉ (or HfOCl₂·8H₂O), with a molecular weight of 409.52 g/mol [1] [3]. The anhydrous form (HfOCl₂) has a theoretical molecular weight of 265.40 g/mol but is rarely isolated due to hafnium’s extreme oxophilicity. Key physicochemical properties include:

Table 1: Fundamental Properties of HfOCl₂·8H₂O

PropertyValue
Density2.2 g/cm³
Melting PointDecomposes [1]
Crystal SystemMonoclinic/P21/c
Water SolubilityHighly soluble [1]
AppearanceWhite crystalline powder

The octahydrate adopts a polymeric structure in the solid state, where hafnium centers achieve eight-coordination through oxygen atoms from water molecules, chloride ligands, and bridging oxide groups. X-ray diffraction studies reveal infinite chains of [HfO(H₂O)₃Cl₂]ₙ units, with hafnium atoms linked by μ²-oxo bridges. This generates a distorted square antiprismatic geometry around hafnium, distinct from the monomeric forms observed in vapor phases or non-aqueous solvents [3] [9]. Hydrolysis behavior is pivotal: aqueous solutions undergo pH-dependent oligomerization, forming polynuclear species like [Hf₄O₆(OH)₄(H₂O)₈]⁸⁺, which influences its reactivity in precursor applications.

Historical Context and Discovery in Inorganic Chemistry

The discovery of hafnium dichloride oxide is intrinsically linked to the isolation of hafnium itself. In 1923, Dirk Coster and George de Hevesy identified hafnium (named from Hafnia, Latin for Copenhagen) in zirconium ores using X-ray spectroscopy [2] [7]. This resolved Dmitri Mendeleev’s 1869 prediction of an element filling the gap below titanium in Group IV. However, separating hafnium from zirconium proved formidable due to their near-identical ionic radii (Hf⁴⁺: 0.71 Å, Zr⁴⁺: 0.72 Å) and chemical behavior [2].

Early isolation relied on laborious fractional crystallization of complex fluorides (e.g., K₂HfF₆ vs. K₂ZrF₆). The development of solvent extraction techniques in the 1940s–1950s using methyl isobutyl ketone (MIBK) enabled industrial-scale separation, yielding HfOCl₂ as a primary intermediate [4]. This compound became a linchpin for hafnium metallurgy: reduction of HfOCl₂-derived HfCl₄ with magnesium (Kroll process) produces pure hafnium metal. Historically, HfOCl₂’s stability and solubility facilitated analytical methods for hafnium quantification, cementing its role in inorganic synthesis long before its modern applications emerged.

Role in Coordination Chemistry and Precursor Applications

Coordination Modes and Ligand Exchange Behavior

HfOCl₂·8H₂O exemplifies hafnium(IV)’s preference for high coordination numbers (typically 7–8) and oxophilic character. In solution, it undergoes stepwise ligand exchange, making it a versatile synthon for heteroleptic complexes. Key reactions include:

  • Anionic Ligand Substitution: With chelating agents (e.g., acetylacetone), it forms [HfO(acac)₂] via chloride/water displacement.
  • Solvolysis: In alcohols, it generates hafnium alkoxides (Hf(OR)₄), though these often oligomerize [3] [8].
  • Bridging Oxide Retention: The Hf=O²⁺ core persists in many derivatives, acting as a μ₂ or μ₃ bridge in clusters [9].

The hydrolysis equilibrium governs its behavior:$$ \ce{[HfO(H2O){n}]^{2+} <=> [HfO(OH)(H2O){n-1}]^{+} + H+} $$This acidity (pH ~1–2 in concentrated solutions) facilitates oxide formation, critical for sol-gel processing.

Table 2: HfOCl₂-Derived Precursors and Target Materials

Precursor TypeSynthesis RouteTarget MaterialApplication
HfOCl₂ + 4ROHAlcoholysisHf(OR)₄ALD/CVD of HfO₂
HfOCl₂ + 2NH₂RAminolysisHf(NR₂)₄Low-k dielectrics
Thermolysis of HfOCl₂Controlled dehydrationNanocrystalline HfO₂Optical coatings

Industrial Precursor Functionality

HfOCl₂ serves as a cost-effective precursor for high-purity hafnium oxide (HfO₂), a high-κ dielectric (κ ≈ 20–25) essential in sub-45 nm semiconductor nodes [7] [9]. Compared to halide (HfCl₄) or amide (e.g., TEMAH) precursors, it offers:

  • Lower carbon contamination than organoamide precursors [8].
  • Reduced corrosivity versus HfCl₄, minimizing reactor damage [5] [10].
  • Facile conversion to HfO₂ via calcination or chemical vapor deposition (CVD).

In atomic layer deposition (ALD), HfOCl₂’s surface reactivity with hydroxylated silicon has been modeled computationally, revealing lower energy barriers for ligand exchange than HfCl₄ but higher than TEMAH [5]. Its moderate volatility (sublimes >200°C) and stability enable its use in chemical solution deposition (CSD) of ferroelectric HfO₂ films for memory devices [9].

Properties

CAS Number

14456-34-9

Product Name

HAFNIUM DICHLORIDE OXIDE

IUPAC Name

hafnium;dichloride;nonahydrate

Molecular Formula

HfOCl2·8H2O

Molecular Weight

411.525

InChI

InChI=1S/2ClH.Hf.9H2O/h2*1H;;9*1H2/p-2

InChI Key

CWGPOJHZSBOIPU-UHFFFAOYSA-L

SMILES

O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Hf]

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